molecular formula C22H21N3O4S B12027179 N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide CAS No. 769143-03-5

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide

Cat. No.: B12027179
CAS No.: 769143-03-5
M. Wt: 423.5 g/mol
InChI Key: BUWWXYPLNWMTTR-HZHRSRAPSA-N
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Description

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzyloxy group, a benzylidene group, and a benzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide typically involves a multi-step process. One common method involves the reaction of benzyloxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzenesulfonamide group can interact with sulfonamide-binding proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and benzylidene groups provide unique sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

769143-03-5

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H21N3O4S/c26-22(16-24-30(27,28)21-12-5-2-6-13-21)25-23-15-19-10-7-11-20(14-19)29-17-18-8-3-1-4-9-18/h1-15,24H,16-17H2,(H,25,26)/b23-15+

InChI Key

BUWWXYPLNWMTTR-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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